4-Acetylphenyl (4-chlorophenyl)carbamate
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Overview
Description
4-acetylphenyl 4-chlorophenylcarbamate is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.721 g/mol . This compound is known for its unique chemical structure, which includes both acetyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 4-chlorophenylcarbamate typically involves the reaction of 4-acetylphenol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions . The reaction proceeds through the formation of a carbamate linkage between the acetylphenyl and chlorophenyl groups.
Industrial Production Methods
Industrial production of 4-acetylphenyl 4-chlorophenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-acetylphenyl 4-chlorophenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted . The pathways involved in these interactions are still under investigation, but they are believed to involve key signaling molecules and regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-acetylphenyl 4-chlorophenylcarbamate
- 4-acetylphenyl 2,3-dichlorophenylcarbamate
- 4-chlorophenyl 2,6-dichlorophenylcarbamate
- 4-chlorophenyl 2,4-dichlorophenylcarbamate
Uniqueness
4-acetylphenyl 4-chlorophenylcarbamate is unique due to its specific combination of acetyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
(4-acetylphenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)11-2-8-14(9-3-11)20-15(19)17-13-6-4-12(16)5-7-13/h2-9H,1H3,(H,17,19) |
InChI Key |
SVAJNVNHUFVEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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